![molecular formula C11H20N4S2 B14493909 6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione CAS No. 63662-73-7](/img/structure/B14493909.png)
6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione is a chemical compound belonging to the class of 1,3,5-triazines This class of compounds is known for its diverse applications in various fields, including agriculture, medicine, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the sequential substitution of the chlorides in cyanuric chloride by nucleophiles. The process begins with the reaction of cyanuric chloride with butan-2-ylamine to form the di(butan-2-yl)amino derivative. This intermediate is then reacted with sulfur-containing nucleophiles to introduce the dithione functionality .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithione group to thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazine derivatives .
Aplicaciones Científicas De Investigación
6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides, polymer stabilizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other 1,3,5-triazine derivatives such as:
- 2,4,6-Triamino-1,3,5-triazine (melamine)
- 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
- 2-Amino-4,6-dimethyl-1,3,5-triazine
Uniqueness
6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione is unique due to its specific substitution pattern and the presence of the dithione group. This gives it distinct chemical and biological properties compared to other triazine derivatives .
Propiedades
Número CAS |
63662-73-7 |
|---|---|
Fórmula molecular |
C11H20N4S2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
6-[di(butan-2-yl)amino]-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C11H20N4S2/c1-5-7(3)15(8(4)6-2)9-12-10(16)14-11(17)13-9/h7-8H,5-6H2,1-4H3,(H2,12,13,14,16,17) |
Clave InChI |
GCEPQNMGVTWLQW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(C1=NC(=S)NC(=S)N1)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


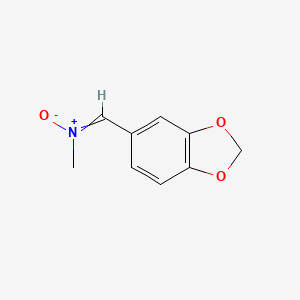

![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)

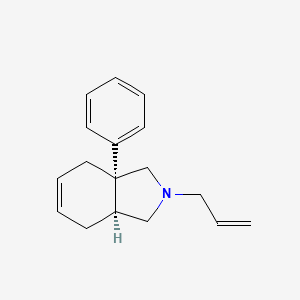

![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)
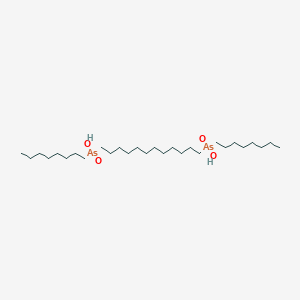


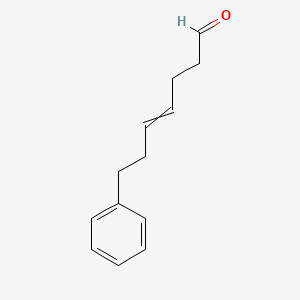
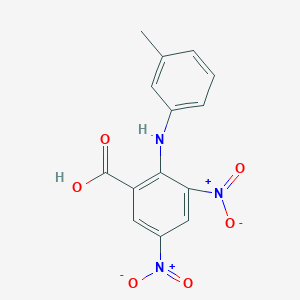
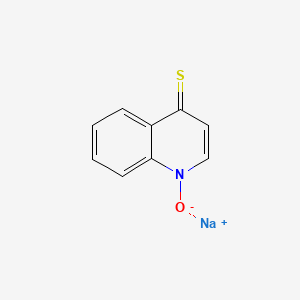
![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)
